molecular formula C15H10ClN3 B8646884 4-Chloro-5-phenyl-2-pyridin-2-ylpyrimidine

4-Chloro-5-phenyl-2-pyridin-2-ylpyrimidine

Cat. No.: B8646884
M. Wt: 267.71 g/mol
InChI Key: GVGXYPWWXOBVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-phenyl-2-pyridin-2-ylpyrimidine is a useful research compound. Its molecular formula is C15H10ClN3 and its molecular weight is 267.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H10ClN3

Molecular Weight

267.71 g/mol

IUPAC Name

4-chloro-5-phenyl-2-pyridin-2-ylpyrimidine

InChI

InChI=1S/C15H10ClN3/c16-14-12(11-6-2-1-3-7-11)10-18-15(19-14)13-8-4-5-9-17-13/h1-10H

InChI Key

GVGXYPWWXOBVCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2Cl)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Phenyl-2-pyridin-2-ylpyrimidin-4-ol (4-1; 206 mg, 0.826 mmol) was stirred in 4 ml of anhydrous MeCN. Phosphorous oxychloride (0.077 ml, 0.83 mmol) was added and the resulting mixture was heated to reflux. After 1 h the reaction was cooled and concentrated in vacuo and quenched with half-saturated aqueous NaHCO3. The mixture was extracted 3× with DCM. The combined organic phases was dried over Na2SO4, filtered and concentrated to provide 4-chloro-5-phenyl-2-pyridin-2-ylpyrimidine (4-2). 1H NMR (CDCl3): δ 8.88 (s, 1H), 8.84 (s, 1H), 8.57 (d, J=8.0 Hz, 1H), 7.90 (dt, J=1.5, 7.6 Hz, 1H), 7.53 (m, 5H), 7.46 (dd, J=4.9, 7.1 Hz, 1H).
Quantity
206 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.077 mL
Type
reactant
Reaction Step Two

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